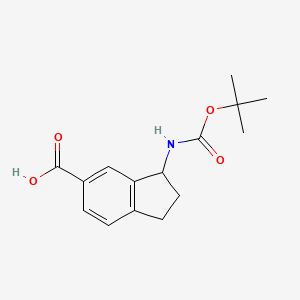![molecular formula C11H17N3O4 B15217901 n-[6-(Diethoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide CAS No. 78711-25-8](/img/structure/B15217901.png)
n-[6-(Diethoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Diethoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a diethoxymethyl group attached to a dihydropyrimidinone ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Diethoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of diethoxymethylamine with a suitable pyrimidinone precursor. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(Diethoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N-(4-(Diethoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-(Diethoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylacetamide: Known for its analgesic and antipyretic properties.
N,N-Dimethylacetamide: Used as a solvent and reagent in organic synthesis.
Cyanoacetamide: Utilized in the synthesis of heterocyclic compounds with biological activity.
Uniqueness
N-(4-(Diethoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its diethoxymethyl group and pyrimidinone ring contribute to its versatility and potential for various applications in research and industry.
This detailed article provides a comprehensive overview of N-(4-(Diethoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
78711-25-8 |
|---|---|
Fórmula molecular |
C11H17N3O4 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
N-[4-(diethoxymethyl)-6-oxo-1H-pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C11H17N3O4/c1-4-17-10(18-5-2)8-6-9(16)14-11(13-8)12-7(3)15/h6,10H,4-5H2,1-3H3,(H2,12,13,14,15,16) |
Clave InChI |
CHYNEZDTWYCBFT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC(=O)NC(=N1)NC(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


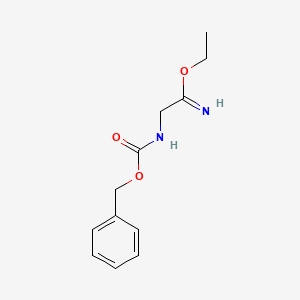
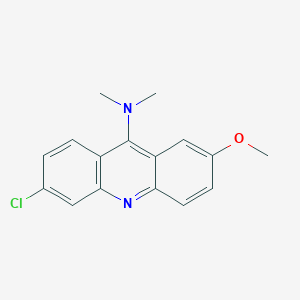
![[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217827.png)
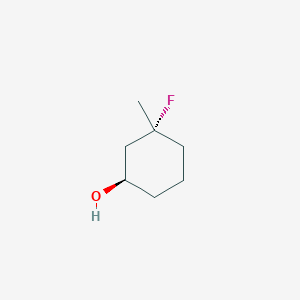

![7,8-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15217836.png)
![2-{[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino}-2-oxoethyl acetate](/img/structure/B15217838.png)
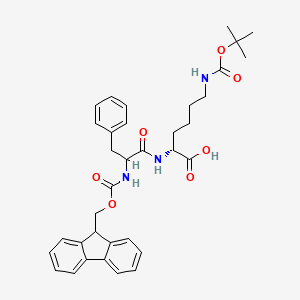
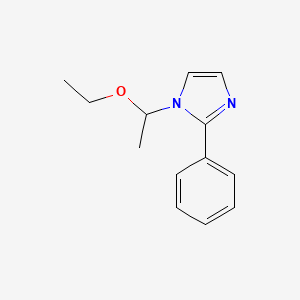
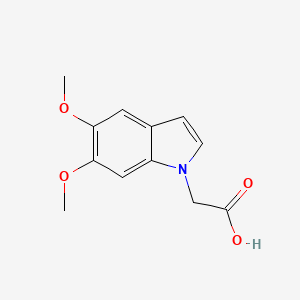
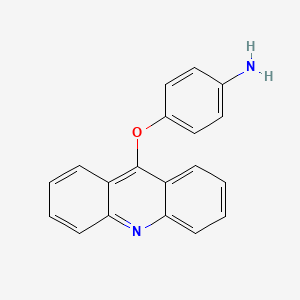

![2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan](/img/structure/B15217895.png)
